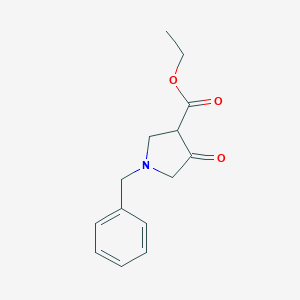

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Descripción general

Descripción

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms. The specific compound has a benzyl group attached to the nitrogen atom and an ethyl ester group at the 3-position of the pyrrolidine ring.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms such as Candida parapsilosis and Pichia methanolica resulted in the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . This indicates that microbial biocatalysis can be an effective method for synthesizing chiral pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing that the molecules are strongly linked in dimers by hydrogen bonds . Similarly, a combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed the formation of dimers in the solid state through intermolecular heteronuclear hydrogen bonding .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been explored in various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . This demonstrates the versatility of pyrrolidine derivatives in forming a wide range of chemical structures through various synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives have been characterized using spectroscopic techniques and quantum chemical calculations. For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation, which is a common feature in the solid state of these compounds . Additionally, the non-linear optical (NLO) properties of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate were studied, revealing its potential for NLO applications due to its transparency in the visible region .

Aplicaciones Científicas De Investigación

Antiradical and Anti-inflammatory Activities : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit notable biological activities. A specific derivative showed greater antiradical activity than the reference drug trolox and stronger anti-inflammatory activity than diclofenac sodium in a carrageenan edema model (Zykova et al., 2016).

Nootropic Activity : Derivatives of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine were tested for nootropic (cognitive enhancement) activity (Valenta et al., 1994).

Microbial Reduction for Stereochemical Control : Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate produced ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, which is important in stereochemistry (Guo et al., 2006).

Supramolecular Assembly Influenced by Weak Intermolecular Interactions : Synthesized analogues of 3-oxopyrrolidines, including Ethyl 1-((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoyl)-2-(2-nitro-1-phenylethyl)-3-oxopyrrolidine-2-carboxylate, showed fascinating supramolecular assemblies formed through various weak interactions (Samipillai et al., 2016).

Aldose Reductase Inhibition : Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly potent and specific inhibitor of aldose reductase, with potential implications for diabetes research (Mylari et al., 1991).

Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used for [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Highly Functionalized [1,4]-Thiazines : A tandem reaction involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate led to the synthesis of new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates (Indumathi et al., 2007).

Synthesis and Characterization in Diiron(II) Complexes : Benzyl and ethyl groups were appended to ligands in diiron(II) complexes, which are analogues of the diiron(II) center in soluble methane monooxygenase (Carson et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXIFXOWMGWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298145 | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

CAS RN |

1027-35-6 | |

| Record name | 1027-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)

![Dibenzo[g,p]chrysene](/img/structure/B91316.png)